molecular formula C35H57N11O11 B14278178 Glycyl-L-glutaminyl-L-isoleucyl-L-histidylglycyl-L-leucyl-L-seryl-L-proline CAS No. 154511-12-3

Glycyl-L-glutaminyl-L-isoleucyl-L-histidylglycyl-L-leucyl-L-seryl-L-proline

Cat. No.: B14278178
CAS No.: 154511-12-3
M. Wt: 807.9 g/mol
InChI Key: GRXFLWXRYFFHOM-KWHDBERRSA-N
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Description

Glycyl-L-glutaminyl-L-isoleucyl-L-histidylglycyl-L-leucyl-L-seryl-L-proline is a synthetic peptide composed of nine amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-glutaminyl-L-isoleucyl-L-histidylglycyl-L-leucyl-L-seryl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified using techniques like HPLC.

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS with automated synthesizers. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-glutaminyl-L-isoleucyl-L-histidylglycyl-L-leucyl-L-seryl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as DTT or TCEP.

    Substitution: Amino acid derivatives and coupling agents like HBTU.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiol groups.

Scientific Research Applications

Glycyl-L-glutaminyl-L-isoleucyl-L-histidylglycyl-L-leucyl-L-seryl-L-proline has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Glycyl-L-glutaminyl-L-isoleucyl-L-histidylglycyl-L-leucyl-L-seryl-L-proline involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-glutaminyl-L-isoleucyl-L-histidylglycyl-L-leucyl-L-seryl-L-proline is unique due to its specific sequence and potential applications. Unlike other peptides, it may offer distinct advantages in terms of stability, bioavailability, and specificity for certain targets.

Properties

CAS No.

154511-12-3

Molecular Formula

C35H57N11O11

Molecular Weight

807.9 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C35H57N11O11/c1-5-19(4)29(45-31(52)21(8-9-26(37)48)41-27(49)13-36)33(54)43-23(12-20-14-38-17-40-20)30(51)39-15-28(50)42-22(11-18(2)3)32(53)44-24(16-47)34(55)46-10-6-7-25(46)35(56)57/h14,17-19,21-25,29,47H,5-13,15-16,36H2,1-4H3,(H2,37,48)(H,38,40)(H,39,51)(H,41,49)(H,42,50)(H,43,54)(H,44,53)(H,45,52)(H,56,57)/t19-,21-,22-,23-,24-,25-,29-/m0/s1

InChI Key

GRXFLWXRYFFHOM-KWHDBERRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CN

Origin of Product

United States

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